Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
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Description
Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate is a useful research compound. Its molecular formula is C20H15FN2O5 and its molecular weight is 382.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ . These receptors play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound interacts with its targets (PPARs) as a potent triple-acting agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in the expression of specific genes .
Biochemical Pathways
The activation of PPARs affects various biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular function and overall organism health .
Pharmacokinetics
The compound’s potent activity suggests it may have good bioavailability .
Result of Action
The activation of PPARs by this compound can lead to a variety of molecular and cellular effects. These may include changes in lipid and glucose metabolism, reduced inflammation, and potential anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors can include the presence of other compounds, pH, temperature, and the specific cellular environment.
Properties
CAS No. |
877657-59-5 |
---|---|
Molecular Formula |
C20H15FN2O5 |
Molecular Weight |
382.347 |
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3 |
InChI Key |
HFLMFVHCOROYHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
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